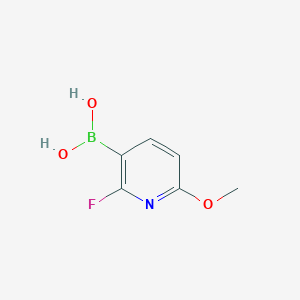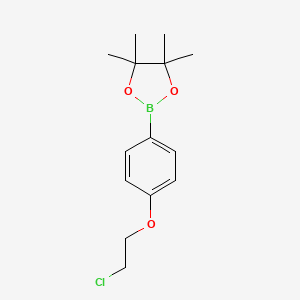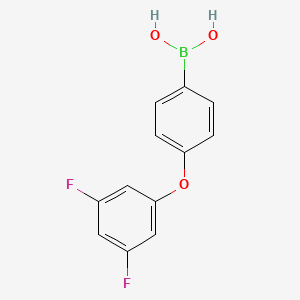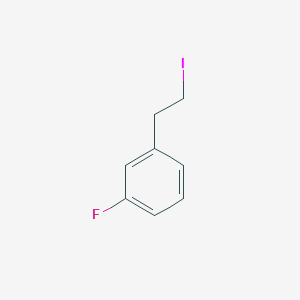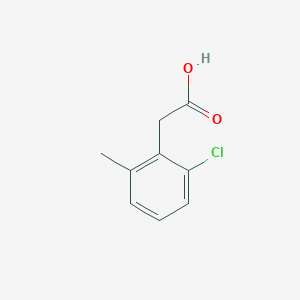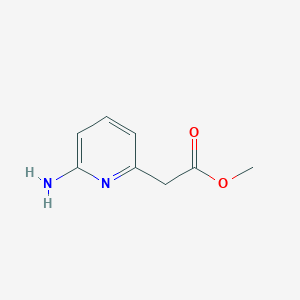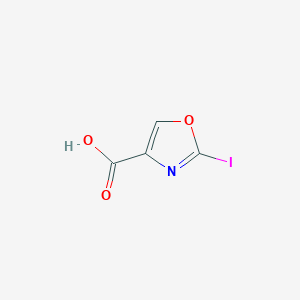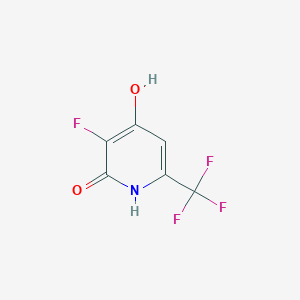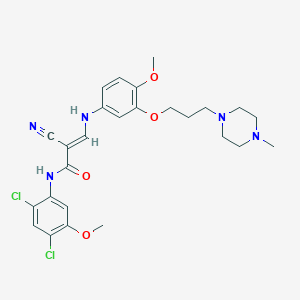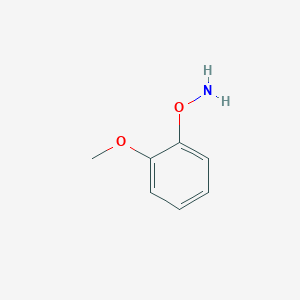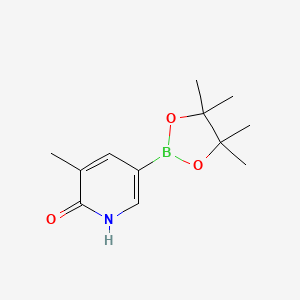
7-Xylosyl-10-deacetyltaxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Xylosyl-10-deacetyltaxol is a derivative of Paclitaxel, an important anticancer drug . It has improved pharmacological features and higher water solubility . The yew tree can produce abundant 7-β-xylosyl-10-deacetyltaxol that can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel .
Synthesis Analysis
The synthesis of this compound involves bioconversion or biocatalysis of abundant, low-value, and renewable natural organic materials . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5 % antifoam supplement, and substrate concentration .Molecular Structure Analysis
The molecular formula of this compound is C50H57NO17 . Its molecular weight is 943.99 .Chemical Reactions Analysis
The bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol involves the use of an engineered yeast with a glycoside hydrolase gene from Lentinula edodes . A 93–95 % bioconversion and 83 % bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 943.99 and a molecular formula of C50H57NO17 .科学研究应用
抗癌潜力
与其他紫杉烷类药物类似,7-Xylosyl-10-deacetyltaxol 可促进微管聚合并阻止微管解聚,展现出潜在的抗癌特性 .
紫杉醇生产的生物催化
7-β-xylosyl-10-deacetyltaxol 可通过生物转化转化为 10-deacetyltaxol,用于紫杉醇的半合成 . 此过程具有重要意义,因为紫杉醇的主要来源——红豆杉树皮中的紫杉醇积累浓度极低 .
规模化生物催化
已对 7-β-xylosyl-10-deacetyltaxol 及其类似物的规模化生物催化进行了试点研究,使用的是经过基因改造的酵母菌 . 该过程已进一步优化并扩大规模,利用从 200 升规模高细胞密度发酵中收获的基因改造酵母菌 .
高转化效率
7-β-xylosyl-10-deacetyltaxol 的生物转化已实现了 93-95% 的生物转化率,在 10 升反应体积中分别对 10 g/L 和 15 g/L 的 7-β-xylosyltaxanes 实现了 83% 的生物转化率 . 这些转化效率远高于其他报道和先前研究中的转化效率 .
半合成紫杉醇的工业化生产
7-β-xylosyl-10-deacetyltaxol 的高转化效率弥合了基础研究和商业应用之间的差距,为半合成紫杉醇的工业化生产铺平了道路 .
中试规模产品纯化
作用机制
安全和危害
未来方向
The future directions for 7-Xylosyl-10-deacetyltaxol involve improving the bioconversion process for larger scale reaction volumes . There is also interest in bridging the gap between basic research and commercial utilization of 7-β-xylosyl-10-deacetyltaxol for the industrial production of semi-synthetic paclitaxel .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Xylosyl-10-deacetyltaxol involves the conversion of taxol to 10-deacetyltaxol, followed by the addition of a xylosyl group to the 7-hydroxyl position of 10-deacetyltaxol.", "Starting Materials": [ "Taxol", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Xylose", "Trifluoroacetic acid", "Dimethylformamide", "N,N-Dimethylacetamide", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "N,N-Dimethylamino pyridine", "Pyridine", "Chloroform", "Dichloromethane", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Taxol is reacted with acetic anhydride and sodium acetate in methanol to yield 10-acetyltaxol.", "10-Acetyltaxol is then treated with hydrochloric acid to remove the acetyl group and form 10-deacetyltaxol.", "Xylose is protected with trifluoroacetic acid and dimethylformamide to form the xylosyl donor.", "10-Deacetyltaxol is reacted with the xylosyl donor in the presence of N,N-Dimethylacetamide, triethylamine, and diisopropylethylamine to form 7-xylosyl-10-deacetyltaxol.", "The reaction mixture is then treated with N,N'-Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine to activate the xylosyl donor.", "The activated xylosyl donor is then reacted with 10-deacetyltaxol in the presence of N,N-Dimethylamino pyridine and pyridine to form 7-xylosyl-10-deacetyltaxol.", "The product is purified using a combination of chromatography and solvent extraction with chloroform, dichloromethane, ethyl acetate, and hexanes." ] } | |
CAS 编号 |
90332-63-1 |
分子式 |
C50H57NO17 |
分子量 |
944.0 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1 |
InChI 键 |
ORKLEZFXASNLFJ-DYLQFHMVSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
同义词 |
7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7-xylosyl-10-deacetyltaxol in paclitaxel production?
A1: 7-xyl-10-DAT is a crucial precursor in paclitaxel biosynthesis. It can be chemically transformed into paclitaxel through a series of reactions, including xylosyl removal and acetylation. [] This semi-synthetic approach offers a more sustainable alternative to paclitaxel production compared to direct extraction from Taxus trees, which is known for its low yield and environmental concerns.
Q2: How can this compound be isolated from Taxus plants?
A2: Several methods have been developed for 7-xyl-10-DAT extraction and purification. One effective technique involves using macroporous resin column chromatography. [] This method utilizes resins like AB-8, which exhibit high adsorption and desorption capacities for 7-xyl-10-DAT. By optimizing parameters such as solvent concentration and flow rate, high purity and yield can be achieved.
Q3: Are there alternative methods for obtaining 10-deacetyltaxol, a key intermediate in paclitaxel synthesis, from this compound?
A3: Yes, besides chemical synthesis, microbial hydrolysis has emerged as a promising approach for converting 7-xyl-10-DAT to 10-deacetyltaxol. [] This method utilizes specific microorganisms capable of cleaving the xylosyl group from 7-xyl-10-DAT, resulting in the production of 10-deacetyltaxol. This biocatalytic route offers advantages such as mild reaction conditions and reduced environmental impact.
Q4: What analytical techniques are employed to identify and quantify this compound in plant extracts?
A4: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for the analysis of 7-xyl-10-DAT. Researchers have employed HPLC methods utilizing pentafluorophenyl columns [] and combined it with techniques like mass spectrometry (MS) for enhanced sensitivity and selectivity in quantifying 7-xyl-10-DAT alongside other taxoids. Thin-layer chromatography (TLC) also provides a rapid and cost-effective approach for detecting 7-xyl-10-DAT in Taxus chinensis extracts. []
Q5: How does the chemical composition of Taxus species affect the content of this compound and other valuable taxoids?
A5: Research has shown that the distribution of taxoids, including 7-xyl-10-DAT, can vary significantly among different Taxus species. [] For example, studies have revealed that Taxus chinensis exhibits higher 7-xyl-10-DAT levels compared to other species like Taxus media. This highlights the importance of considering species-specific variations in taxoid content for efficient extraction and utilization.
Q6: Can environmental factors influence the accumulation of this compound in Taxus plants?
A6: Yes, environmental conditions can impact taxane production in Taxus. Research suggests that supplementing UV-B radiation can influence taxane biosynthesis in Taxus chinensis var. mairei. [] While increased UV-B exposure was found to promote paclitaxel accumulation, it inhibited the production of 7-xyl-10-DAT, indicating a complex interplay between environmental stressors and secondary metabolite production in Taxus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



